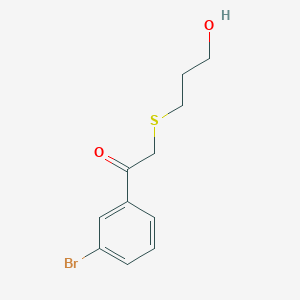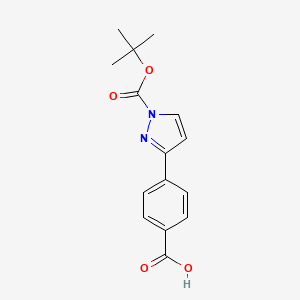
4-(1-(Tert-butoxycarbonyl)-1H-pyrazol-3-YL)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrazole ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the pyrazole nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Coupling with Benzoic Acid: The Boc-protected pyrazole is then coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like DMAP.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The pyrazole ring can participate in electrophilic substitution reactions due to the electron-donating nature of the Boc group.
Coupling Reactions: The benzoic acid moiety can undergo coupling reactions with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Substitution: Electrophiles such as halogens or nitro groups.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DMAP.
Major Products
Deprotection: Pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Coupling: Amides or esters of benzoic acid.
Scientific Research Applications
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid involves the following steps:
Deprotection: The Boc group is removed under acidic conditions, exposing the active pyrazole nitrogen.
Interaction with Targets: The pyrazole ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzoic acid: Features a Boc-protected pyrazole ring attached to a benzoic acid moiety.
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.
4-{1-[(tert-butoxy)carbonyl]-1H-pyrazol-3-yl}benzamide: Similar structure but with a benzamide moiety instead of benzoic acid.
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]benzoic acid |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-9-8-12(16-17)10-4-6-11(7-5-10)13(18)19/h4-9H,1-3H3,(H,18,19) |
InChI Key |
BTHUVIAYRUBMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3aS,7aS)-1-[(benzyloxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B13487734.png)
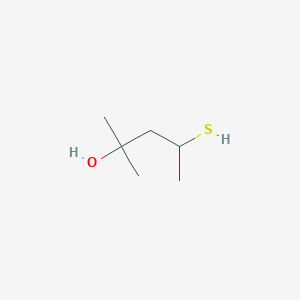
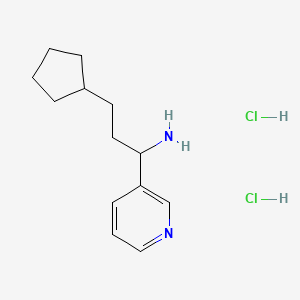
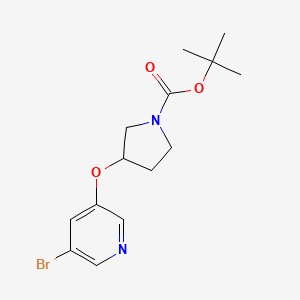
![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
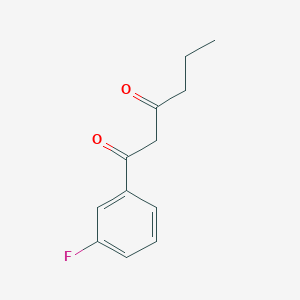
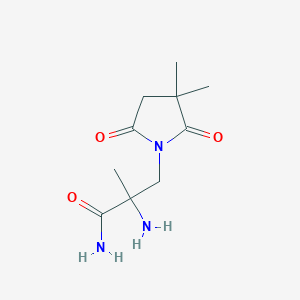
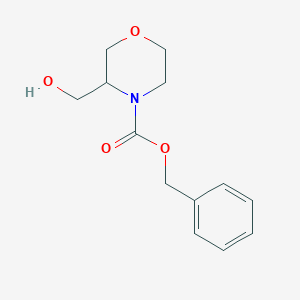
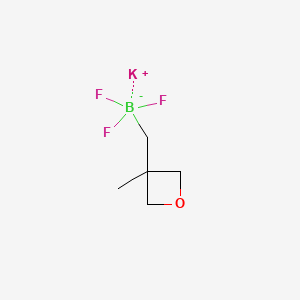

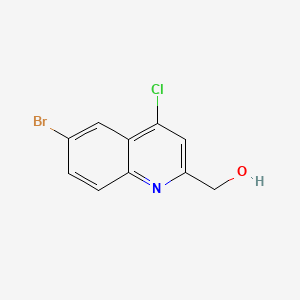
![3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13487806.png)
